molecular formula C32H34F6N4O6 B12437247 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt

9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt

Cat. No.: B12437247
M. Wt: 684.6 g/mol
InChI Key: GBBDSCJKOGANEP-UHFFFAOYSA-N
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Description

9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, carbamoyl, and xanthylium moieties. The presence of trifluoroacetate and trifluoroacetic acid salt further enhances its chemical properties, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:

    Formation of the Xanthylium Core: The xanthylium core is synthesized through a series of reactions involving the condensation of appropriate aromatic aldehydes with amines under acidic conditions.

    Introduction of Aminoethyl Carbamoyl Group: The aminoethyl carbamoyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a carbamoyl chloride derivative.

    Addition of Ethylamino Groups: The ethylamino groups are added through a reductive amination process, where the xanthylium core reacts with ethylamine in the presence of a reducing agent.

    Formation of Trifluoroacetate Salt: The final step involves the reaction of the synthesized compound with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the xanthylium core, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as amines and thiols are used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex organic molecules.

Biology

In biological research, the compound is studied for its potential as a fluorescent marker due to its xanthylium core, which exhibits strong fluorescence properties. It is used in imaging and diagnostic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and targeted therapy.

Industry

In industrial applications, the compound is used in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The xanthylium core plays a crucial role in its binding affinity, while the amino and carbamoyl groups facilitate interactions with biological molecules. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(dimethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt
  • 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium chloride

Uniqueness

The uniqueness of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt lies in its trifluoroacetate salt form, which enhances its solubility and stability. The presence of multiple functional groups allows for diverse chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C32H34F6N4O6

Molecular Weight

684.6 g/mol

IUPAC Name

[9-[2-(2-aminoethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7)

InChI Key

GBBDSCJKOGANEP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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